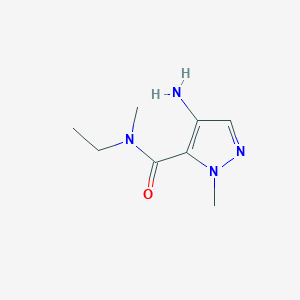
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a synthetic compound that belongs to the family of acetamide derivatives. It has been extensively studied for its potential as a radioligand for imaging neuroinflammation in the brain.
作用机制
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide binds to the translocator protein (TSPO), which is located on the outer mitochondrial membrane of cells. TSPO is involved in the regulation of several cellular processes, including cholesterol transport, apoptosis, and inflammation. By binding to TSPO, N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can modulate these processes and reduce inflammation in the brain.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been shown to reduce inflammation in the brain by modulating the activity of microglia, which are immune cells that play a key role in neuroinflammation. By reducing microglial activation, N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide as a radioligand is its high affinity and selectivity for TSPO. This allows for accurate and specific imaging of neuroinflammation in the brain. However, N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has a relatively short half-life, which can limit its use in longitudinal studies. Additionally, the synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is complex and time-consuming, which can make it difficult to produce large quantities for clinical use.
未来方向
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in scientific research. One area of interest is the development of new TSPO ligands that have longer half-lives and better pharmacokinetic properties. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide a more comprehensive picture of neuroinflammation in the brain. Additionally, N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide could be used to study the role of neuroinflammation in other neurological disorders, such as epilepsy and traumatic brain injury.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves a multistep process that starts with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-ethylacetoacetate. This intermediate is then reacted with hydrazine hydrate and 4-ethyl-6-oxo-2-phenylpyrimidine-1(6H)-acetic acid to form N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential as a radioligand for imaging neuroinflammation in the brain. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By using N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide as a radioligand, researchers can visualize and quantify the extent of neuroinflammation in the brain, which can help in the diagnosis and monitoring of these disorders.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-12-21(27)25(22(23-16)15-8-6-5-7-9-15)14-20(26)24-18-13-17(28-2)10-11-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXTNZKZHVVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2718418.png)



![4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2718422.png)
![methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate](/img/structure/B2718423.png)

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)





